molecular formula C38H74NO10P B1226503 Dipalmitoylphosphatidylserine CAS No. 3036-82-6

Dipalmitoylphosphatidylserine

Cat. No.: B1226503
CAS No.: 3036-82-6
M. Wt: 736.0 g/mol
InChI Key: KLFKZIQAIPDJCW-UHFFFAOYSA-N
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Description

Dipalmitoylphosphatidylserine, also known as this compound, is a useful research compound. Its molecular formula is C38H74NO10P and its molecular weight is 736.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Interaction with Peptidic Hormones

Dipalmitoylphosphatidylserine (DPPS) has been studied for its interaction with peptidic hormones like Thymosinα1. Research indicates that Thymosinα1 assumes a helical conformation when interacting with negative regions of micelles and vesicles, including those with DPPS. This interaction is significant in pathological conditions of cells where an imbalance of DPPS on the cellular surface is present, such as in resveratrol-induced apoptosis in K562 cells (Nepravishta et al., 2016).

2. Role in Cell Membrane Models

DPPS is used in cell membrane models to study the insertion of small symmetric star polymers (SSSP). These polymers, relevant in biomedical applications like drug delivery and tissue engineering, show favorable thermodynamic insertion into membranes containing DPPS without causing structural perturbation. However, a critical perturbation in the lateral pressure profile of binary lipid bilayers containing DPPS is observed, influencing the physiological behavior of cell membranes (Zenak et al., 2020).

3. Importance in Cognitive Functions

DPPS plays a crucial role in brain biochemistry, physiology, and function. It's necessary for healthy nerve cell membranes and myelin. Exogenous PS supplementation is found to support various cognitive functions and locomotor abilities. This finding emphasizes the importance of DPPS in maintaining and improving cognitive health (Glade & Smith, 2015).

4. Dendrimer-Biomembrane Interactions

DPPS is key in studying dendrimer-biomembrane interactions, crucial for understanding drug and gene delivery. The interaction of polyamidoamine dendrimers with asymmetric membranes containing DPPS mimics different transport stages of dendrimers, providing insights into drug and gene delivery processes (He et al., 2014).

5. Enhancing Endocytosis of Liposomes

Research demonstrates that the membrane fluidity of liposomes containing DPPS affects their recognition by endogenetic receptors and endocytosis efficiency into cells. This study suggests that modulating the membrane fluidity of DPPS-containing liposomes can optimize targeted drug delivery (Hirose et al., 2021).

6. Interaction with Antimicrobial Carriers

DPPS has been used in the development of liposomes to evaluate their antimicrobial carrier activity. The composition of liposomes, including DPPC, DPPS, and cholesterol, plays a role in their antimicrobial properties, suggesting potential applications in developing antimicrobial delivery systems (Júnior et al., 2021).

7. Drug Delivery in Glioma Treatment

In the treatment of glioma, DPPS-doped liposomes have been used to enhance the action of drugs. Engineered microglia loaded with these liposomes can cross the blood-brain barrier and target brain tumors, demonstrating the potential of DPPS in developing novel strategies for glioma treatment (Du et al., 2021).

8. Inhalable Carriers for Drug Accumulation

DPPS-coated lipid nanoparticles have been explored as carriers for drugs like Resveratrol for treating pulmonary arterial hypertension. These nanoparticles show potential for preferential accumulation in lungs, offering new strategies for site-specific treatment (Li et al., 2020).

Mechanism of Action

Target of Action

Dipalmitoylphosphatidylserine (DPPS) is a phospholipid that primarily targets the plasma membrane of cells . It plays a crucial role in many cellular processes, including apoptotic cell recognition, blood clotting regulation, cellular signaling, and intercellular interactions . DPPS also interacts with specific receptors on immune cells, including macrophages, to improve nanoparticle targeting through an efferocytosis-like mechanism .

Mode of Action

DPPS interacts with its targets through intricate intermolecular interactions. In mixed phosphatidylserine/phosphatidylcholine (PS/PC) bilayers, which serve as a simplified model of the outer leaflets of mammalian cell plasma membranes, DPPS and PC lipids exhibit mutual miscibility . The disparities in the position and orientation of PC and PS headgroups are due to strong electrostatic interactions between like-lipid pairs . Notably, PS headgroups profoundly affect the ordering of the lipid acyl chains, leading to lipid elongation and subtle PS protrusion above the zwitterionic membrane .

Biochemical Pathways

DPPS is involved in several biochemical pathways. It is biosynthesized via a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase (CPT). This process also involves two remodeling steps: a deacylation and a reacylation one, catalyzed by an acidic, Ca2±independent phospholipase A2 and a lyso-phosphatidylcholine acyltransferase, respectively . These pathways are crucial for the biosynthesis of phosphatidylcholine and its remodeling to DPPS in lung epithelial cells .

Pharmacokinetics

It’s known that dpps-filled cationic maltodextrin nanoparticles exhibit enhanced efficacy for cell entry and intracellular protein delivery in phagocytic thp-1 cells .

Result of Action

The interaction of DPPS with the plasma membrane results in several molecular and cellular effects. For instance, DPPS-filled cationic maltodextrin nanoparticles enter cells faster and deliver more proteins than their counterparts . Moreover, DPPS profoundly affects the ordering of the lipid acyl chains, leading to lipid elongation .

Action Environment

The action of DPPS is influenced by various environmental factors. For instance, the lipid phase state of the membrane affects the interaction of DPPS with the membrane . Moreover, the presence of cholesterol in the plasma membrane can reduce the efficacy of DPPS . These factors can modulate the action, efficacy, and stability of DPPS.

Future Directions

Future research on DPPS could focus on its potential applications in drug delivery, as suggested by the study on DPPS-filled cationic maltodextrin nanoparticles . Another interesting direction could be the investigation of the interactions of DPPS with various drugs, as in the study with the antimalarial drug amodiaquine .

Biochemical Analysis

Biochemical Properties

Dipalmitoylphosphatidylserine is involved in several biochemical reactions, primarily due to its role as a phospholipid in cell membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with protein kinase C, which is activated by the binding of this compound to its regulatory domain . This interaction is crucial for the enzyme’s role in signal transduction pathways. Additionally, this compound interacts with annexin V, a protein that binds to phosphatidylserine in a calcium-dependent manner, playing a role in the regulation of apoptosis .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the exposure of this compound on the outer leaflet of the plasma membrane is a signal for phagocytosis of apoptotic cells . This process is essential for maintaining cellular homeostasis and preventing inflammation. Furthermore, this compound has been shown to modulate the activity of ion channels and receptors, thereby influencing cellular signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific proteins, such as protein kinase C and annexin V, influencing their activity and function . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, such as phospholipase A2, by altering the membrane’s physical properties . This modulation can lead to changes in gene expression and cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of enzymes . Long-term studies have shown that this compound can affect cellular function over extended periods, with potential implications for cell viability and function . For example, prolonged exposure to this compound can lead to changes in membrane fluidity and the activation of signaling pathways involved in cell survival and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival . At high doses, it may induce toxic effects, such as membrane destabilization and the activation of apoptotic pathways . Studies in animal models have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and cell signaling . It interacts with enzymes such as phosphatidylserine synthase, which catalyzes its synthesis from phosphatidylcholine and serine . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in lipid degradation and synthesis . This modulation can lead to changes in metabolite levels and cellular responses to metabolic stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . For example, this compound can be transported to the plasma membrane via vesicular transport pathways . Its distribution within cells is also influenced by its interactions with other lipids and proteins, which can affect its localization and accumulation .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity and function . It is primarily found in the inner leaflet of the plasma membrane, but it can also be localized to other organelles, such as the endoplasmic reticulum and mitochondria . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are crucial for its role in cellular signaling and membrane dynamics .

Properties

IUPAC Name

2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFKZIQAIPDJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74NO10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863085
Record name O-{[2,3-Bis(hexadecanoyloxy)propoxy](hydroxy)phosphoryl}serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40290-43-5
Record name DL-Dipalmitoylphosphatidylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of Dipalmitoylphosphatidylserine (DPPS)?

A1: this compound consists of a glycerol backbone esterified to two palmitic acid molecules (saturated fatty acids with 16 carbon atoms) and a phosphoserine headgroup. Its molecular formula is C41H82NO10P.

Q2: Does the ionization state of DPPS change with pH?

A2: Yes. this compound carries a net negative charge at neutral pH due to the ionization of the carboxyl and phosphate groups in the serine headgroup. [] The apparent pKa (pH at 50% ionization) of the carboxyl group in the crystalline form of DPPS shifts from 6.0 to 4.6 to 3.7 as the NaCl concentration increases from 10^-3 to 0.1 to 1.0 M. []

Q3: How does the phase transition temperature of DPPS change with pH?

A3: The gel-to-fluid phase transition temperature of DPPS bilayers is highly sensitive to pH. Protonation of the carboxyl group (around pH 5.5) increases the transition temperature from 54 °C to 62 °C in fully hydrated DPPS. Deprotonation of the amino group (around pH 11.55) decreases the transition temperature to approximately 32 °C. []

Q4: What techniques are used to study the phase transitions of DPPS?

A4: Differential scanning calorimetry (DSC) is widely employed to study the phase transitions of DPPS bilayers. This technique allows researchers to determine the transition temperature and enthalpy changes associated with the gel-to-fluid transition. [, , , , ]

Q5: What is the effect of salt concentration on the phase transition temperature of DPPS?

A5: Increasing salt (NaCl) concentration generally increases the transition temperature of DPPS. This effect is attributed to the screening of electrostatic interactions between the negatively charged headgroups, promoting a more ordered packing of the lipids. At higher salt concentrations, ion binding and displacement of water molecules further contribute to the increase in transition temperature. []

Q6: How does DPPS interact with divalent cations like calcium (Ca2+)?

A6: this compound exhibits a strong affinity for divalent cations like Ca2+. This interaction leads to the formation of DPPS-Ca2+ complexes, which are crucial for various biological processes, including blood coagulation and membrane fusion. [, , ] The presence of Ca2+ induces a phase transition in DPPS monolayers, shifting them from a liquid-expanded to a condensed phase. []

Q7: Can you elaborate on the role of DPPS in blood coagulation?

A7: this compound plays a vital role in blood coagulation by providing a negatively charged surface for the binding of vitamin K-dependent clotting factors, such as prothrombin and factor Xa. This binding event, mediated by calcium ions, is essential for the activation of these factors and subsequent fibrin clot formation. [, , ]

Q8: How does DPPS influence the activity of antimicrobial peptides like surfactin?

A8: The interaction of surfactin, a cyclic lipopeptide, with DPPS monolayers is influenced by the electrostatic interactions between the negatively charged DPPS headgroups and the peptide. These interactions can modulate the penetration of surfactin into the monolayer and its ability to alter the nanoscale organization of the lipid film. []

Q9: What are the potential applications of DPPS in drug delivery?

A10: this compound has been explored as a component of liposomal drug delivery systems. Its negative charge can facilitate the encapsulation of positively charged drugs, and its ability to interact with cell membranes may enhance drug uptake by target cells. [, , ]

Q10: Are there specific challenges associated with using DPPS in drug delivery formulations?

A11: One challenge in utilizing DPPS for drug delivery is its potential to induce aggregation of liposomes due to inter-liposomal interactions between the negatively charged headgroups. This aggregation can affect the stability and drug release properties of the liposomal formulation. []

Q11: Can you provide an example of how DPPS has been used to enhance drug delivery?

A12: this compound has been incorporated into liposomal formulations of the antiviral drug ofloxacin. This encapsulation strategy led to increased drug accumulation within bacteria and enhanced antimicrobial activity compared to the free drug. []

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